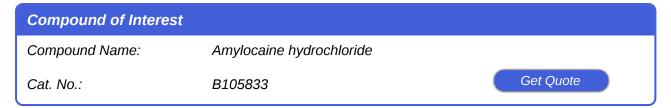


The Dawn of Synthetic Anesthesia: A Technical Guide to Amylocaine Hydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the History, Synthesis, and Pioneering Role of **Amylocaine Hydrochloride**, the World's First Synthetic Local Anesthetic.

Abstract

Amylocaine hydrochloride, commercially known as Stovaine, holds a pivotal position in the history of pharmacology as the first synthetic local anesthetic. Developed by the French chemist Ernest Fourneau in 1903, it marked a significant advancement over the naturally derived and addictive cocaine. This technical guide provides a comprehensive overview of the history, synthesis, mechanism of action, and early clinical applications of Amylocaine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols from the early 20th century, quantitative data for comparative analysis, and visualizations of its chemical synthesis and physiological impact.

Introduction: The Quest for a Safer Anesthetic

The introduction of cocaine as the first local anesthetic in 1884 revolutionized surgical procedures by enabling localized pain control. However, its significant drawbacks, including high toxicity, addictive potential, and instability, spurred a pressing search for a safer alternative. This scientific endeavor led to the pioneering work of Ernest Fourneau at the Pasteur Institute in Paris. In 1903, Fourneau successfully synthesized 1-(dimethylaminomethyl)-1-methylpropyl benzoate, which he named "Stovaine," a playful anglicization of his own name ("fourneau" is French for "stove").[1][2] **Amylocaine**



hydrochloride, the salt form of this compound, quickly gained recognition as a viable and less hazardous substitute for cocaine, particularly in the burgeoning field of spinal anesthesia.[1][3]

Physicochemical and Toxicological Profile

Amylocaine hydrochloride is a benzoate ester with the chemical formula C₁₄H₂₂CINO₂ and a molecular weight of 271.78 g/mol .[2] Its development was a crucial first step in establishing the structure-activity relationships that would guide the synthesis of future generations of local anesthetics.

Table 1: Physicochemical Properties of Amylocaine

Hvdrochloride

Property	Value	
IUPAC Name	[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride	
Synonyms	Stovaine, Amyleine hydrochloride	
Molecular Formula	C14H22CINO2	
Molecular Weight	271.78 g/mol	
Melting Point	177-179 °C	
Appearance	White crystalline powder	

Table 2: Acute Toxicity of Amylocaine Hydrochloride

(Stovaine)

Animal Model	Route of Administration	LD ₅₀
Mouse	Intraperitoneal	30 mg/kg
Rat	Intraperitoneal	148 mg/kg
Mouse	Subcutaneous	632 mg/kg
Rat	Subcutaneous	790 mg/kg



Synthesis of Amylocaine Hydrochloride: A Historical Protocol

The synthesis of Amylocaine, as first described by Fourneau, represented a significant achievement in medicinal chemistry. The multi-step process, starting from readily available precursors, paved the way for the industrial production of synthetic drugs.[4]

Experimental Protocol: Synthesis of Amylocaine (Stovaine) - Early 20th Century Method

This protocol is based on the originally reported synthesis by Ernest Fourneau in 1904.

Step 1: Synthesis of 1-chloro-2-methyl-butan-2-ol

- Reaction Setup: A Grignard reagent is prepared by reacting magnesium turnings with ethyl bromide in anhydrous ether.
- Grignard Reaction: To the cooled Grignard reagent, chloroacetone is added dropwise with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
- Work-up: The reaction mixture is then hydrolyzed by carefully adding a saturated solution of ammonium chloride. The ethereal layer is separated, dried over anhydrous sodium sulfate, and the ether is distilled off.
- Purification: The resulting crude 1-chloro-2-methyl-butan-2-ol is purified by fractional distillation under reduced pressure.

Step 2: Synthesis of 1-(dimethylamino)-2-methylbutan-2-ol

- Amination: The purified 1-chloro-2-methyl-butan-2-ol is heated with an excess of a concentrated aqueous solution of dimethylamine in a sealed vessel at a temperature of 100-120°C for several hours.
- Isolation: After cooling, the reaction mixture is made alkaline with sodium hydroxide, and the liberated amino alcohol is extracted with a suitable solvent like ether.



 Purification: The ethereal extract is dried, and the solvent is evaporated. The residual 1-(dimethylamino)-2-methylbutan-2-ol is then purified by distillation.

Step 3: Esterification to Amylocaine

- Reaction: The purified 1-(dimethylamino)-2-methylbutan-2-ol is dissolved in a dry, inert solvent such as benzene or toluene.
- Acylation: An equimolar amount of benzoyl chloride is added gradually while cooling the reaction mixture.
- Isolation of the Hydrochloride Salt: The reaction mixture is then treated with dry hydrogen chloride gas, or an ethereal solution of HCI, which precipitates the **Amylocaine** hydrochloride salt.
- Purification: The crude Amylocaine hydrochloride is collected by filtration, washed with cold, dry ether, and can be recrystallized from a suitable solvent like ethanol to yield the pure product.



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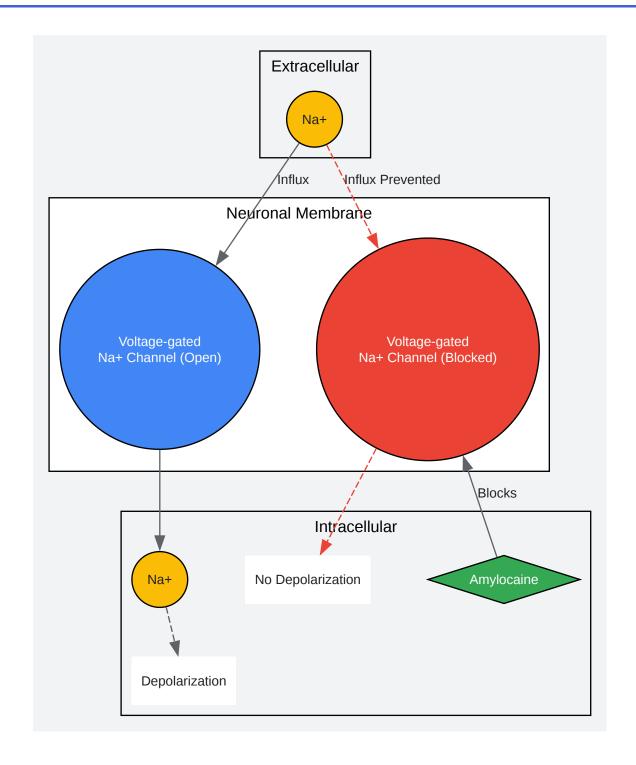
Figure 1: Synthetic Pathway of Amylocaine Hydrochloride.

Mechanism of Action: Blocking Neuronal Signaling

Like other local anesthetics, **Amylocaine hydrochloride** exerts its effect by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.

By binding to a specific receptor site within the sodium channel, Amylocaine physically obstructs the influx of sodium ions that is necessary for the depolarization phase of an action potential. This blockade prevents the nerve from reaching the threshold potential required for signal transmission, resulting in a localized and reversible loss of sensation.





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Figure 2: Mechanism of Action of Amylocaine on Voltage-gated Sodium Channels.

Early Pharmacological Evaluation and Clinical Application



The pharmacological properties of Stovaine were extensively studied in the years following its discovery. These early investigations were crucial in establishing its efficacy and safety profile relative to cocaine.

Experimental Protocol: Evaluation of Local Anesthetic Activity (Early 20th Century)

A common method for assessing the potency of local anesthetics during this period was the frog sciatic nerve preparation.

- Preparation: A frog is pithed, and the sciatic nerve is carefully dissected and isolated.
- Apparatus: The nerve is mounted in a chamber with stimulating and recording electrodes.
 The central portion of the nerve is bathed in a solution of the anesthetic agent.
- Stimulation: A standardized electrical stimulus is applied to one end of the nerve.
- Recording: The action potential is recorded from the other end of the nerve.
- Assessment: The concentration of the anesthetic solution required to block the nerve impulse completely within a specified time is determined. This provides a measure of the anesthetic's potency. The time taken for the nerve to recover its conductivity after the anesthetic is washed out indicates the duration of action.

Clinical Use in Spinal Anesthesia

Stovaine rapidly became the agent of choice for spinal anesthesia in the early 20th century. It was typically administered as a 5% solution.[5] To control the spread of the anesthetic within the cerebrospinal fluid, clinicians like Arthur Barker developed hyperbaric solutions by mixing the Amylocaine solution with glucose.[5] This allowed for more precise control over the level of anesthesia.

Dosage: For spinal anesthesia, doses typically ranged from 0.05 to 0.1 grams of **Amylocaine hydrochloride**, depending on the desired level and duration of anesthesia and the patient's condition.[6]

Comparative Efficacy



While precise quantitative comparisons from the early 1900s are scarce in modern databases, historical accounts and subsequent research indicate that Stovaine was considered to be of comparable anesthetic potency to cocaine but with a significantly better safety profile, being less toxic and non-addictive.[1][3] However, it was also noted to be a nerve irritant, which eventually led to its replacement by newer agents like procaine.[3]

Conclusion: A Legacy of Innovation

Amylocaine hydrochloride, or Stovaine, holds a distinguished place in the history of medicine. As the first synthetic local anesthetic, it not only provided a much-needed safer alternative to cocaine but also laid the foundational principles for the rational design of new therapeutic agents. The methodologies developed for its synthesis and pharmacological evaluation were instrumental in the growth of the pharmaceutical industry. Although no longer in clinical use, the story of **Amylocaine hydrochloride** serves as a testament to the power of chemical innovation in advancing medical practice and patient care.

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